Pivalylbenzhydrazine

Angina Pectoris Monoamine Oxidase Inhibitor Clinical Efficacy

Choose Pivalylbenzhydrazine for its unique in vivo data: 82.5% clinical benefit in angina research, specific epiphyseal cartilage inhibition at 5 mg/kg in rats, and a safer profile lacking orthostatic hypotension/hepatitis in 40-patient studies. Ideal for MAO mechanism research and historical comparator studies.

Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
CAS No. 306-19-4
Cat. No. B1215872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePivalylbenzhydrazine
CAS306-19-4
Synonymspivalic acid 2-benzylhydrazide
pivalylbenzhydrazine
pivalylbenzhydrazine hydrochloride
pivazide
pivhydrazine
Ro 4-1634
Tersavid
Molecular FormulaC12H18N2O
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)NNCC1=CC=CC=C1
InChIInChI=1S/C12H18N2O/c1-12(2,3)11(15)14-13-9-10-7-5-4-6-8-10/h4-8,13H,9H2,1-3H3,(H,14,15)
InChIKeyFWWDFDMCZLOXQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pivalylbenzhydrazine (306-19-4) as a Legacy Hydrazine Monoamine Oxidase Inhibitor


Pivalylbenzhydrazine (CAS 306-19-4), also known as pivhydrazine or pivazide, is a member of the hydrazine class and functions as an irreversible, non-selective monoamine oxidase (MAO) inhibitor [1]. It was formerly used as an antidepressant and antianginal agent in the 1960s before being clinically discontinued, but remains a compound of interest for research into MAO inhibition mechanisms and historical comparator studies [2].

Why Generic Substitution of Pivalylbenzhydrazine (306-19-4) is Not Advisable


Pivalylbenzhydrazine cannot be interchanged with other hydrazine MAO inhibitors (e.g., iproniazid, phenelzine, isocarboxazid) or non-hydrazine MAOIs based solely on shared mechanism of action. Quantifiable differences exist in clinical efficacy endpoints for specific indications like angina pectoris [1], distinct in vivo pharmacodynamic profiles affecting cartilage growth [2], and documented differences in side effect incidence, particularly regarding hepatotoxicity and orthostatic hypotension [3]. These data points, outlined below, demonstrate that therapeutic or experimental outcomes are not class-predictable but compound-specific.

Quantitative Differentiators for Pivalylbenzhydrazine (306-19-4) Selection


Clinical Efficacy in Angina Pectoris: Comparable to Isocarboxazid, Superior Analeptic Profile

In a clinical study of 40 angina patients, pivalylbenzhydrazine (50-300 mg/day) achieved 47.5% 'excellent' and 35% 'good/fair' response rates, totaling 82.5% clinical benefit. This overall efficacy was directly stated as 'similar' to isocarboxazid, though the latter was noted to be a 'better analeptic agent' [1]. This data provides a benchmark for pivalylbenzhydrazine's utility specifically in angina, differentiating it from other hydrazine MAOIs like iproniazid and phenelzine, which are predominantly indicated for depression and lack comparable clinical data in angina.

Angina Pectoris Monoamine Oxidase Inhibitor Clinical Efficacy

In Vivo Cartilage Growth Inhibition: A Quantified PD Effect Absent in Other MAOIs

Pivalylbenzhydrazine demonstrates a unique, quantified pharmacodynamic effect: significant inhibition of epiphyseal cartilage growth in immature female rats at a dose of 5 mg/kg i.p. daily for 5 days [1]. This specific in vivo effect is not documented for comparator hydrazine MAOIs such as iproniazid or phenelzine in a comparable experimental model, making it a distinguishing feature for research applications focused on MAO-related skeletal growth regulation.

Cartilage Growth In Vivo Pharmacodynamics Skeletal Research

Safety Profile Differentiation: Absence of Orthostatic Hypotension and Hepatitis

Clinical evaluation in 40 angina patients revealed that pivalylbenzhydrazine (50-300 mg/day) was not associated with orthostatic hypotension or hepatitis, two significant safety concerns for the hydrazine MAOI class. This is in contrast to compounds like iproniazid, which was withdrawn due to hepatotoxicity [1]. This safety differentiator, quantified as 0% incidence in the studied cohort, provides a rationale for its selection in research where minimizing these class-specific toxicities is critical.

Clinical Safety MAOI Toxicity Adverse Events

Validated Research and Industrial Applications for Pivalylbenzhydrazine (306-19-4)


Angina Pectoris Research: A Comparator for Isocarboxazid

Pivalylbenzhydrazine serves as a specific comparator for isocarboxazid in cardiovascular research focused on MAO inhibition in angina pectoris. Its documented 82.5% clinical benefit rate provides a quantitative benchmark against which newer agents or mechanisms can be compared, a role for which other hydrazine MAOIs like iproniazid or phenelzine lack equivalent data [1].

Skeletal Biology: A Tool for Studying MAO-Mediated Cartilage Growth

The unique, quantified inhibition of epiphyseal cartilage growth at 5 mg/kg in rats makes pivalylbenzhydrazine a valuable tool compound for investigating the role of MAO in skeletal development and growth regulation. This specific in vivo effect is not reported for other hydrazine MAOIs in the same model, establishing a niche research application [2].

MAOI Safety Pharmacology: A Model for Reduced Hepatotoxicity

With its documented lack of orthostatic hypotension and hepatitis in a 40-patient cohort, pivalylbenzhydrazine offers a safer profile for in vivo studies where minimizing class-specific hydrazine toxicities is required. It can serve as a reference compound to study the mechanisms underlying MAOI-related hepatotoxicity and cardiovascular side effects [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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